2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Overview
Description
The compound “2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups . It has a pyrimidinone ring which is a common structure in many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms . The exact structure would depend on the specific arrangement and connectivity of these atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present . For example, the nitro group could potentially undergo reduction reactions, and the ethenyl group could participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple oxygen atoms could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
Molecular Structure and Synthesis
The study of similar pyrimidine derivatives has led to advances in understanding molecular structures and synthesis methods. For example, the synthesis and crystal structure of pyrimidine derivatives show potential for developing new materials with specific optical or electronic properties. The crystal structure of "4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine" demonstrates how different substituents on the pyrimidine ring can influence molecular conformation and intermolecular interactions, which are crucial for designing materials with desired properties (Koh & Lee, 2018).
Photochemical and Electrochemical Properties
Pyrimidine derivatives have been explored for their photochemical and electrochemical properties, leading to applications in molecular electronics and as materials for energy conversion. For instance, the synthesis of a nitrospiropyran-substituted polyterthiophene showcases how integrating pyrimidine derivatives with electroactive materials can result in multifunctional polymers that respond to both electrical and light stimuli. This has implications for developing smart materials and sensors (Wagner et al., 2011).
Antimalarial Activity
While excluding direct drug use and dosage, it's noteworthy that pyrimidine derivatives have been evaluated for their biological activities, such as antimalarial properties. The modification of the pyrimidine structure has led to the development of compounds with potential biological activity, indicating that the structure-activity relationship studies of these derivatives could provide valuable insights for designing new therapeutic agents (Ress et al., 1976).
Molecular Electronics
The use of a molecule containing a nitroamine redox center in electronic devices, which exhibited significant on-off ratios and negative differential resistance, suggests that pyrimidine derivatives could play a role in the development of molecular electronics. This research opens up possibilities for using such compounds in memory storage devices or logic gates, showcasing the versatility of pyrimidine derivatives in scientific applications (Chen et al., 1999).
Future Directions
Properties
IUPAC Name |
2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-22-9-4-5-10(23-2)8(7-9)3-6-11-15-13(18)12(17(20)21)14(19)16-11/h3-7H,1-2H3,(H2,15,16,18,19)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNWYYIFHLOKJK-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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